molecular formula C17H20FN3O4S B2988876 3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine CAS No. 1798018-01-5

3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine

Cat. No.: B2988876
CAS No.: 1798018-01-5
M. Wt: 381.42
InChI Key: IIKNIBBNKLJYMK-UHFFFAOYSA-N
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Description

3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorinated aromatic ring, a sulfonyl group, and a piperidine moiety linked to a pyridazine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

The synthesis of 3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorinated Aromatic Intermediate: The synthesis begins with the introduction of a fluorine atom and a methoxy group onto a benzene ring. This can be achieved through electrophilic aromatic substitution reactions using fluorinating agents and methoxylating reagents.

    Sulfonylation: The fluorinated aromatic intermediate is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base to form the sulfonyl derivative.

    Piperidine Introduction: The sulfonyl derivative is reacted with piperidine under nucleophilic substitution conditions to introduce the piperidine moiety.

    Coupling with Pyridazine: Finally, the piperidine-containing intermediate is coupled with a pyridazine derivative through an etherification reaction to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogenating agents, alkylating agents, and acylating agents.

    Hydrolysis: The sulfonyl and ether linkages in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding hydrolysis products.

Scientific Research Applications

3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, making it a candidate for drug development.

    Pharmacology: Researchers investigate the compound’s pharmacokinetics, pharmacodynamics, and toxicity profiles to understand its behavior in biological systems.

    Materials Science: The compound’s chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound is used as a tool in biological studies to probe the function of specific proteins or pathways.

Mechanism of Action

The mechanism of action of 3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorine atom and sulfonyl group can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target proteins.

Comparison with Similar Compounds

3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine can be compared with other similar compounds, such as:

    3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyrimidine: This compound has a pyrimidine core instead of a pyridazine core, which may result in different biological activities and chemical properties.

    3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyrazine: The pyrazine core in this compound can lead to variations in reactivity and interaction with biological targets.

    3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyrrole: The pyrrole core introduces different electronic and steric effects, influencing the compound’s behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which distinguish it from other similar compounds.

Properties

IUPAC Name

3-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O4S/c1-12-3-6-17(20-19-12)25-14-7-9-21(10-8-14)26(22,23)16-11-13(18)4-5-15(16)24-2/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKNIBBNKLJYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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